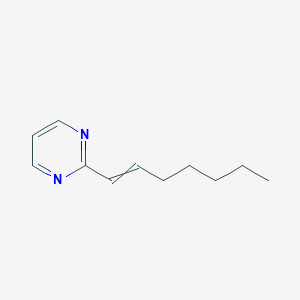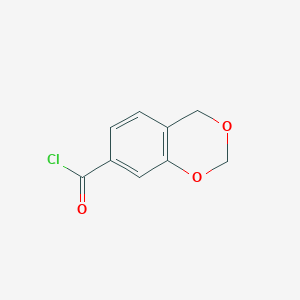
2H,4H-1,3-Benzodioxine-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzodioxine-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carbonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxine-7-carbonyl chloride typically involves the reaction of 4H-1,3-benzodioxine with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of 4H-1,3-Benzodioxine-7-carbonyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzodioxine-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4H-1,3-benzodioxine-7-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the carbonyl chloride group.
Nucleophiles (Amines, Alcohols): Used in substitution reactions to form amides or esters.
Reducing Agents (LiAlH4): Used in reduction reactions to convert the carbonyl chloride group to an aldehyde or alcohol.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through hydrolysis.
Aldehydes and Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
4H-1,3-Benzodioxine-7-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzodioxine-7-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydro-1,3-Benzodioxine-7-carbonyl Chloride: Similar in structure but differs in the position of the carbonyl chloride group.
4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through the hydrolysis of 4H-1,3-Benzodioxine-7-carbonyl chloride.
Uniqueness
4H-1,3-Benzodioxine-7-carbonyl chloride is unique due to its specific reactivity and the presence of the benzodioxine ring fused with a carbonyl chloride group. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
499770-84-2 |
|---|---|
Formule moléculaire |
C9H7ClO3 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
4H-1,3-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-4-12-5-13-8(7)3-6/h1-3H,4-5H2 |
Clé InChI |
JEKCPMNOUVBZMY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)C(=O)Cl)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
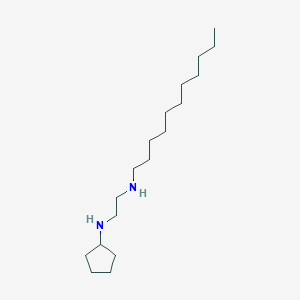
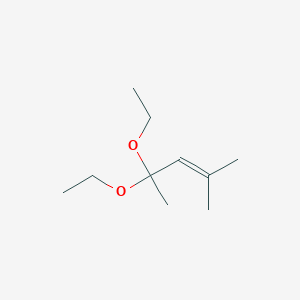
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
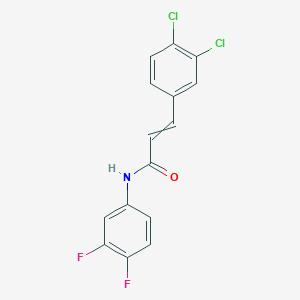

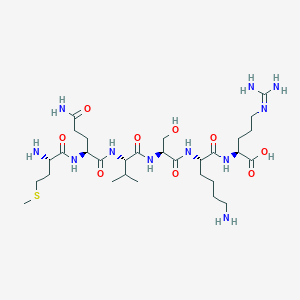
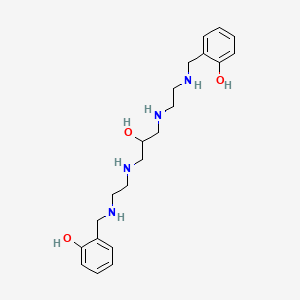

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)



